molecular formula C22H34N2O2 B256180 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE

2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE

Cat. No.: B256180
M. Wt: 358.5 g/mol
InChI Key: UMWLAEMMHADFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of two piperidine rings and a propoxybenzoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propoxybenzoyl Group: The propoxybenzoyl group can be introduced via acylation reactions using propoxybenzoyl chloride and a suitable base.

    Coupling of the Piperidine Rings: The final step involves the coupling of the two piperidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Piperidin-1-ylethyl)-1-benzoylpiperidine: Similar structure but lacks the propoxy group.

    1-(2-Propoxybenzoyl)piperidine: Contains the propoxybenzoyl group but only one piperidine ring.

Uniqueness

2-[2-(PIPERIDIN-1-YL)ETHYL]-1-(2-PROPOXYBENZOYL)PIPERIDINE is unique due to the presence of both the propoxybenzoyl group and the two piperidine rings

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-(2-propoxyphenyl)methanone

InChI

InChI=1S/C22H34N2O2/c1-2-18-26-21-12-5-4-11-20(21)22(25)24-16-9-6-10-19(24)13-17-23-14-7-3-8-15-23/h4-5,11-12,19H,2-3,6-10,13-18H2,1H3

InChI Key

UMWLAEMMHADFSW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCC3

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

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